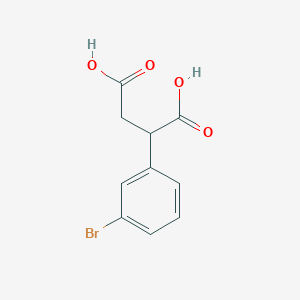

2-(3-Bromophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRITXMRVPIRIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498227 | |

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69006-89-9 | |

| Record name | 2-(3-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)succinic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)succinic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, grounded in established chemical principles. Every protocol and piece of data presented herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness.

Table of Contents

-

Chemical Identity and Properties

-

Synthesis of this compound

-

Reaction Principle: The Stobbe Condensation

-

Detailed Synthesis Protocol

-

Purification of the Final Product

-

-

Characterization and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

-

Applications in Research and Development

-

Safety and Handling

-

References

Chemical Identity and Properties

This compound is an aromatic dicarboxylic acid that serves as a valuable building block in organic synthesis.[1] The presence of the bromophenyl group makes it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[1]

| Property | Value | Source |

| CAS Number | 69006-89-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |

| Molecular Weight | 273.08 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

Reaction Principle: The Stobbe Condensation

The synthesis of this compound can be efficiently achieved via the Stobbe condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a succinic acid ester to form an alkylidene succinic acid or a related derivative.[3][4][5] The reaction typically utilizes a strong base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the α-carbon of the succinic ester, forming a stabilized enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-bromobenzaldehyde). A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which subsequently undergoes ring-opening to yield the salt of the half-ester.[4][7] Subsequent acidification and hydrolysis yield the desired dicarboxylic acid.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Stobbe condensation.

Materials:

-

3-Bromobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

Tert-butanol, anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add a mixture of 3-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dissolved in anhydrous toluene dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude alkylidene succinic acid half-ester.

-

Isolation of Half-Ester: Collect the precipitate by vacuum filtration and wash with cold water.

-

Hydrolysis: Suspend the crude half-ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to hydrolyze the ester group.

-

Final Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the final product, this compound.

-

Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.

Purification of the Final Product

The crude this compound can be purified by recrystallization. Water is a suitable solvent for this purpose, as succinic acid and its derivatives have higher solubility in hot water and lower solubility in cold water.[8]

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot water.

-

If colored impurities are present, add a small amount of activated carbon and heat for a short period.[8]

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following data are representative and based on the analysis of structurally similar compounds like phenylsuccinic acid.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 12.5-13.0 (br s, 2H): Two broad singlets corresponding to the two carboxylic acid protons.

-

δ 7.2-7.6 (m, 4H): A multiplet representing the four aromatic protons of the 3-bromophenyl group.

-

δ 4.0-4.2 (t, J = 7.5 Hz, 1H): A triplet for the methine proton adjacent to the aromatic ring.

-

δ 2.8-3.0 (m, 2H): A multiplet for the two methylene protons.

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 173-175 (2C): Two signals for the carboxylic acid carbons.

-

δ 140-142 (1C): The aromatic carbon attached to the succinic acid moiety.

-

δ 120-135 (5C): Signals for the remaining five aromatic carbons, including the carbon attached to the bromine atom.

-

δ 45-48 (1C): The methine carbon.

-

δ 35-38 (1C): The methylene carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretching of the carboxylic acid dimer |

| 1700-1720 (strong) | C=O stretching of the carboxylic acid |

| 1400-1450 & 920-950 | O-H bending of the carboxylic acid |

| 1550-1600 | C=C stretching of the aromatic ring |

| 1000-1100 | C-Br stretching |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.[1]

-

Molecular Ion (M⁺): m/z 272 and 274.

-

Key Fragments:

-

Loss of H₂O: m/z 254, 256.

-

Loss of COOH: m/z 227, 229.

-

Loss of Br: m/z 193.

-

Cleavage of the succinic acid chain can lead to various other smaller fragments.

-

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly anti-inflammatory and anticancer drugs.[1] The succinic acid moiety can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.[7]

-

Organic Synthesis: The presence of two carboxylic acid groups and a bromo-functionalized aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecules.

-

Materials Science: It is used in the formulation of specialty polymers and resins, contributing to the development of materials with enhanced properties.[1]

Safety and Handling

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

References

- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4): 555818.

-

Wikipedia. Stobbe condensation. [Link]

-

CP Lab Safety. This compound, 98% Purity, C10H9BrO4, 10 grams. [Link]

-

PubChem. Phenylsuccinic acid. [Link]

-

Unacademy. About Stobbe Reaction and Its Mechanism. [Link]

-

Talent Chemical. What are the pharmaceutical applications of succinic acid? [Link]

-

Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. [Link]

-

Talent Chemical. How to purify succinic acid obtained from synthesis? [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 5. All about Stobbe reaction [unacademy.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. drhnsp.org [drhnsp.org]

- 8. talentchemicals.com [talentchemicals.com]

- 9. DL-Phenylsuccinic acid(635-51-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-(3-Bromophenyl)succinic Acid: Synthesis, Characterization, and Applications

Introduction

2-(3-Bromophenyl)succinic acid is a substituted dicarboxylic acid that serves as a pivotal intermediate in the realms of organic synthesis, medicinal chemistry, and materials science. Characterized by a succinic acid backbone attached to a brominated phenyl ring, this molecule offers a unique combination of structural features: two carboxylic acid groups for derivatization and a bromine atom that facilitates a variety of cross-coupling reactions. These attributes make it an exceptionally valuable building block for creating complex molecular architectures with tailored properties.

For researchers and professionals in drug development, this compound is a versatile scaffold for constructing novel therapeutic agents. Its utility has been demonstrated in the synthesis of kinase inhibitors for oncology and as a precursor for anti-inflammatory agents.[1] The bromine substituent not only influences the electronic properties and metabolic stability of derivative compounds but also provides a reactive handle for late-stage functionalization, a critical advantage in modern drug discovery campaigns. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, analytical validation methods, and a discussion of its applications, grounded in established scientific principles.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is typically supplied as an off-white solid with defined physical and chemical characteristics that are crucial for its handling, reaction setup, and analytical characterization.[2]

Chemical Structure

The structure, presented below, features a chiral center at the carbon atom bearing the phenyl group. This guide will focus on the racemic mixture, which is most commonly used as a synthetic intermediate.

Caption: Chemical Structure of this compound.

Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 273.08 g/mol | [2] |

| Molecular Formula | C₁₀H₉BrO₄ | [2] |

| CAS Number | 69006-89-9 | [2] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥97% (by HPLC) | [2] |

| Storage Conditions | 0–8 °C, protect from light and moisture | [2] |

| Synonyms | (3-Bromophenyl)succinic acid | [2] |

Synthesis and Purification Protocol

The synthesis of substituted phenylsuccinic acids is a well-established field in organic chemistry. A robust and widely applicable method is the Stobbe condensation , which involves the base-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a succinic acid ester, such as diethyl succinate.[3][4][5] This reaction is highly effective for carbon-carbon bond formation and proceeds via a unique lactone intermediate, which ensures the formation of an alkylidene succinic acid half-ester.[2][6] Subsequent hydrolysis yields the desired dicarboxylic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two main steps starting from 3-bromobenzaldehyde and diethyl succinate:

-

Stobbe Condensation: Reaction of 3-bromobenzaldehyde with diethyl succinate using a strong base like potassium tert-butoxide to form the monoester of 3-bromobenzylidene succinic acid.

-

Hydrolysis and Reduction: Saponification of the ester followed by reduction of the double bond to yield the final product. Often, the reduction can occur in situ or during acidic workup, but a dedicated reduction step (e.g., catalytic hydrogenation) may be employed for higher yields of the saturated product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on the principles of the Stobbe condensation and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and 150 mL of anhydrous tetrahydrofuran (THF). Stir the suspension under a nitrogen atmosphere.

-

Addition of Reactants: In a separate flask, dissolve 3-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) in 50 mL of anhydrous THF.

-

Condensation: Add the solution of the aldehyde and ester dropwise to the stirred suspension of potassium tert-butoxide over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary. After the addition is complete, stir the mixture at room temperature for 4 hours, then gently reflux for 2 hours to ensure complete reaction.

-

Saponification: Cool the reaction mixture to room temperature and add 100 mL of 2 M aqueous sodium hydroxide. Heat the mixture to reflux for 4 hours to hydrolyze both the half-ester and any remaining diethyl succinate.

-

Work-up and Isolation: Cool the mixture in an ice bath and carefully acidify to pH ~1-2 with concentrated hydrochloric acid. A precipitate should form. If a reduction step is required to ensure saturation, this would be the point to perform it, for instance, by catalytic hydrogenation before final acidification.

-

Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Product Recovery: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Detailed Experimental Protocol: Purification

The trustworthiness of experimental data relies on the purity of the materials used. Recrystallization is an effective method for purifying the solid product.

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in a 0-5°C refrigerator for several hours to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.

-

Drying: Dry the crystals under vacuum to a constant weight. The purity should be assessed by HPLC and melting point determination.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

Caption: Standard analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard for determining the purity of non-volatile organic compounds.

-

Protocol:

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A common starting point is 60:40 Acetonitrile:Water + 0.1% TFA.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

-

Analysis: Inject 5-10 µL and monitor the elution profile at a wavelength where the phenyl ring absorbs, typically around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

-

Spectroscopic Analysis (Expected Results)

While specific experimental spectra are not publicly available, the expected spectral data can be reliably predicted based on the structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.2-7.8 ppm.

-

Methine Proton (1H, -CH(Ar)-): A triplet or doublet of doublets around δ 3.8-4.2 ppm.

-

Methylene Protons (2H, -CH₂-): Two distinct signals (diastereotopic protons) appearing as doublets of doublets around δ 2.7-3.2 ppm.

-

Carboxylic Acid Protons (2H): Two broad singlets, typically observed above δ 10.0 ppm, which are D₂O exchangeable.

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbons: Two signals around δ 172-178 ppm.

-

Aromatic Carbons: Six signals in the δ 120-145 ppm range, with the carbon attached to bromine (C-Br) appearing around δ 122 ppm.

-

Aliphatic Carbons: Signals for the methine (-CH-) and methylene (-CH₂-) carbons expected around δ 45-55 ppm and δ 35-45 ppm, respectively.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) in negative mode is ideal.

-

Expected Ion: The deprotonated molecule [M-H]⁻ would be observed at m/z 271 and 273.

-

Key Feature: The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive confirmation of the presence of a single bromine atom.

-

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile scaffold. Its structure is frequently incorporated into larger molecules designed to interact with biological targets.

Scaffold for Kinase Inhibitors

A recent and compelling example is its use in the design of novel anticancer agents. Researchers synthesized a series of quinazoline derivatives, including 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which emerged as a potent and selective inhibitor of Aurora A kinase.[7][8][9] Aurora kinases are critical regulators of cell division, and their inhibition is a validated strategy in oncology.[9] The study found that this compound induced apoptosis (programmed cell death) and arrested the cell cycle in cancer cell lines, highlighting it as a promising lead for further development.[9][10] The 3-bromophenyl group was a key component of the molecule, likely contributing to essential binding interactions within the kinase's active site.

Intermediate for Anti-inflammatory Drugs

Substituted succinic acids are known precursors for various bioactive molecules, including those with anti-inflammatory properties.[1] The carboxylic acid groups can be converted into amides, esters, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The bromophenyl moiety can be used to explore structure-activity relationships or as a point of attachment for other fragments via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Materials Science Applications

Beyond pharmaceuticals, this compound is used in materials science to synthesize specialty polymers and resins.[1] The dicarboxylic acid functionality allows it to act as a monomer in polycondensation reactions, leading to polyesters or polyamides. The bromine atom can impart flame-retardant properties or serve as a site for further polymer modification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety procedures can be established based on data for structurally similar compounds, such as its isomers and the parent succinic acid.[11][12][13]

-

Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant. Causes serious eye damage.[11][14] Handle with care to avoid dust formation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and multifaceted reactivity make it a high-value intermediate for chemists in both academic and industrial settings. From providing the core structure for next-generation anticancer drugs to building high-performance polymers, its potential is vast. This guide has provided the core technical knowledge needed to confidently synthesize, validate, and apply this compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie, 308(1–2), 89–114. Available at: [Link]

- Johnson, W. S., & Daub, G. H. (1951).

-

Organic Syntheses. Phenylsuccinic acid. Available at: [Link]

-

Unacademy. What is Stobbe Condensation? Available at: [Link]

- Google Patents. CN106636228A - Phenyl succinic acid preparation method.

- Royal Society of Chemistry. Supporting information for a related publication.

- ResearchGate. Phenylsuccinic Acid publication.

- Chem-Impex. Product Page for this compound.

-

PrepChem.com. Synthesis of phenyl succinic anhydride. Available at: [Link]

- The Journal of Organic Chemistry. The Synthesis of Substituted Succinic Acids. (Note: General reference to the field).

-

University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead.... Available at: [Link]

-

BMRB. bmse000183 Succinic Acid. Available at: [Link]

-

PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.... Available at: [Link]

-

PubMed Central (PMC). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.... Available at: [Link]

-

HMDB. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Available at: [Link]

-

NIST WebBook. Succinic acid, but-3-yn-2-yl 4-bromophenyl ester. Available at: [Link]

-

PubMed. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid.... Available at: [Link]

-

Carl Roth. Safety Data Sheet: Succinic acid. Available at: [Link]

-

ResearchGate. (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.... Available at: [Link]

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Available at: [Link]

-

MassBank. Organic acids and derivatives - Succinic acid. Available at: [Link]

- Google Patents. CN105001074A - Method for preparing 2,3-dibromo-succinic acid.

-

University of Nebraska-Lincoln. Metabolomics Workshop Presentation. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Stobbe Condensation [drugfuture.com]

- 5. What is Stobbe Condensation? [unacademy.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. uprm.edu [uprm.edu]

- 14. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 2-(3-Bromophenyl)succinic Acid: Structure, Synthesis, and Applications

Abstract

2-(3-Bromophenyl)succinic acid is a substituted dicarboxylic acid that serves as a highly versatile and valuable intermediate in modern organic synthesis. Characterized by a succinic acid backbone appended with a 3-bromophenyl group, this molecule offers a unique combination of functionalities that make it a strategic building block in pharmaceutical development, materials science, and specialized chemical research. The presence of two carboxylic acid groups provides reactive handles for derivatization and enhances aqueous solubility, while the brominated aromatic ring opens avenues for cross-coupling reactions and further molecular elaboration. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic approach, and its critical applications, with a particular focus on its role in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is systematically named butanedioic acid substituted at the second position with a 3-bromophenyl moiety. Its structural and physical properties are fundamental to its reactivity and handling.

The core structure consists of a four-carbon aliphatic chain with carboxylic acid groups at positions 1 and 4. The phenyl ring, substituted with a bromine atom at the meta-position, is attached to the C2 of this chain.

Caption: Molecular graph of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 69006-89-9 | Chem-Impex |

| Molecular Formula | C₁₀H₉BrO₄ | Chem-Impex |

| Molecular Weight | 273.08 g/mol | Chem-Impex |

| Appearance | Off-white solid | Chem-Impex |

| Purity | ≥97% (HPLC) | Chem-Impex |

| Storage Conditions | 0–8 °C | Chem-Impex |

Anticipated Spectroscopic Profile

While specific spectral data is not publicly cataloged, a predictive analysis based on the molecule's structure allows for the anticipation of its key spectroscopic features. This is a crucial step in structure verification and quality control for researchers synthesizing or utilizing this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aliphatic and aromatic regions. The two protons of the CH₂ group and the single proton of the CH group on the succinic acid backbone will appear as complex multiplets in the 2.5-4.0 ppm range. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[1][2] The four aromatic protons on the 3-bromophenyl ring will resonate in the 7.0-7.8 ppm region, displaying characteristic splitting patterns based on their meta and ortho relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten unique signals. The carbonyl carbons of the carboxylic acids are expected in the highly deshielded region of 160-180 ppm.[1][2] The six aromatic carbons will appear between 120-140 ppm, with the carbon atom bonded to the bromine showing a distinct shift. The two aliphatic carbons (CH and CH₂) of the succinic acid backbone will be found in the 30-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1][3] A sharp and intense C=O stretching absorption is expected around 1710 cm⁻¹.[1][3] Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, and a C-Br stretching vibration will be observed at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will be defined by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks of almost equal intensity: one for [M]⁺ and another for [M+2]⁺, providing a definitive signature for a monobrominated compound.

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or analogues. A robust and well-established method for preparing 2-arylsuccinic acids is the Stobbe condensation .[4][5][6] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a dialkyl succinate.[4]

The proposed synthesis for this compound would proceed via a two-step sequence starting from 3-bromobenzaldehyde and diethyl succinate, followed by hydrolysis and reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Stobbe Condensation to form the Alkylidene Half-Ester

-

Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Base Preparation: To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, a strong base like potassium tert-butoxide in tert-butanol can be used. The base is critical as it deprotonates the α-hydrogen of the diethyl succinate to form a nucleophilic enolate.[7]

-

Reaction: Add diethyl succinate (1.2 equivalents) to the base. Subsequently, add 3-bromobenzaldehyde (1.0 equivalent) dropwise from the dropping funnel. The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

-

Lactone Formation & Ring Opening: The initial adduct cyclizes to form a γ-lactone intermediate, which is then deprotonated and undergoes an E2 elimination to open the ring, yielding the thermodynamically stable salt of the half-ester.[4] This irreversible ring-opening drives the reaction to completion.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water. Acidify with dilute HCl to protonate the carboxylate. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Saponification and Reduction to the Final Product

-

Saponification: Dissolve the crude half-ester from Step 1 in aqueous sodium hydroxide solution and heat to reflux to hydrolyze the remaining ester group.

-

Acidification: After cooling, acidify the basic solution with concentrated HCl to precipitate the unsaturated diacid, 2-(3-bromobenzylidene)succinic acid.

-

Reduction: Transfer the unsaturated diacid to a hydrogenation vessel with a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until hydrogen uptake ceases. This step selectively reduces the carbon-carbon double bond without affecting the aromatic ring or the C-Br bond.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the final product, this compound, which can be further purified by recrystallization.

Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry is multifaceted, stemming from the strategic combination of its functional groups.

-

Scaffold for Bioactive Molecules: The succinic acid moiety is a well-known component in pharmaceuticals. It can act as an excipient to regulate pH or can be used to form succinate salts of basic drug molecules, which often dramatically improves their aqueous solubility and bioavailability.[8][9][10][11] This principle is leveraged when designing new chemical entities based on this scaffold.

-

Intermediate for Targeted Inhibitors: The compound serves as a key building block for more complex molecules. A notable example is its use in the synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This derivative was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division and a validated target in oncology. In this context, the 2-(3-bromophenyl) group is crucial for occupying a specific pocket in the enzyme's active site, while the carboxylic acid provides a point for interaction or further derivatization.

-

Handle for Further Functionalization: The bromine atom on the phenyl ring is not merely a placeholder; it is a synthetic handle for diversification. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of a wide array of chemical groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This synthetic flexibility is a major advantage in drug discovery programs.

Other Industrial and Research Applications

Beyond pharmaceuticals, the unique structure of this compound lends itself to other fields:

-

Materials Science: As a dicarboxylic acid, it can be used as a monomer in polymerization reactions. Its incorporation into polyester or polyamide chains can introduce specific properties such as increased rigidity (from the aromatic ring) and flame retardancy (from the bromine atom).

-

Biochemical Research: Aryl-substituted succinic acid derivatives can serve as probes or inhibitors for enzymes involved in metabolic pathways, particularly those that process succinate, such as succinate dehydrogenase.[10] By studying how these modified substrates interact with active sites, researchers can gain valuable insights into enzyme mechanisms and design more specific inhibitors.[12]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to researchers in drug development and organic synthesis. Its structure provides a stable and versatile platform, combining the solubility-enhancing and reactive properties of a dicarboxylic acid with the synthetic flexibility of an aryl bromide. From its foundational role in the synthesis of targeted cancer therapeutics to its potential in advanced materials, this compound represents a powerful tool for the creation of complex and functional molecules. The robust synthetic pathways available for its preparation further solidify its position as an indispensable building block in the modern chemist's toolbox.

References

-

Talent Chemical. (2023). What are the pharmaceutical applications of succinic acid? [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Succinic Acid: From Food Flavoring to Pharmaceutical Innovation. [Online]. Available at: [Link]

- Google Patents. (1990). US4939288A - Method of preparing (R)-succinic acid derivatives. [Online].

-

Wikipedia. (n.d.). Stobbe condensation. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Succinic acid. [Online]. Available at: [Link]

-

ResearchGate. (2022). (PDF) Stobbe Condensation. [Online]. Available at: [Link]

-

Drugs.com. (2023). Succinic Acid: What is it and where is it used? [Online]. Available at: [Link]

-

Organic Reactions. (n.d.). The Stobbe Condensation. [Online]. Available at: [Link]

-

PubMed. (2004). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. [Online]. Available at: [Link]

-

ResearchGate. (2011). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Online]. Available at: [Link]

-

YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. [Online]. Available at: [Link]

-

Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. talentchemicals.com [talentchemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. Succinic acid - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 2-(3-Bromophenyl)succinic Acid

An In-depth Technical Guide to the Physical Properties of 2-(3-Bromophenyl)succinic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the core physical properties of this compound. As a key intermediate in the synthesis of pharmaceuticals and specialty polymers, a thorough characterization of this molecule is paramount for its effective application.[1][2] This document moves beyond a simple data sheet, offering detailed experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.

This compound is an aromatic dicarboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a succinic acid moiety attached to a brominated phenyl ring, makes it a valuable precursor for creating more complex molecules with tailored pharmacological profiles. It has been identified as an important intermediate in the development of novel therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[1] For instance, derivatives of this scaffold have been explored as selective kinase inhibitors, highlighting its relevance in modern drug discovery.[3]

Given its role as a foundational reagent, a precise understanding of its physical properties—such as melting point, solubility, and acidity—is not merely academic. These parameters are critical for ensuring purity, designing robust synthetic routes, developing stable formulations, and predicting pharmacokinetic behavior. This guide outlines the principles and methodologies for the authoritative characterization of this compound.

Molecular Structure and Key Identifiers

The physical behavior of this compound is a direct consequence of its molecular architecture. The molecule combines a flexible, hydrophilic dicarboxylic acid backbone with a rigid, more hydrophobic bromophenyl group. The two carboxylic acid functions are expected to be the primary drivers of its acidity and aqueous solubility, while the bulky bromophenyl group will significantly influence its melting point and solubility in organic solvents.

Caption: Molecular structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1] |

| Synonyms | (3-Bromophenyl)succinic acid | [1] |

| CAS Number | 69006-89-9 | [1] |

| Molecular Formula | C₁₀H₉BrO₄ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Appearance | Off-white solid |[1] |

Melting Point Determination

Expertise & Experience: The melting point is the most fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a high-purity compound, whereas a broad and depressed melting range suggests the presence of impurities. For a crucial intermediate like this compound, establishing a reference melting point is the first step in quality control for subsequent synthetic stages.

Trustworthiness: The protocol described below is a self-validating system. It incorporates a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow-ramping measurement to ensure accuracy.[4] Replicate measurements are essential for confirming reproducibility.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.[5]

-

Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

-

Jab the open end of a glass capillary tube into the powder to collect a small sample.[5]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A packed column of 1-2 mm is sufficient.[6]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the apparatus.[5]

-

For an unknown compound, first perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/minute) to find an approximate melting range.[4]

-

Allow the apparatus to cool to at least 20-30°C below the approximate melting point.[4]

-

-

Accurate Measurement:

-

Set the starting temperature to ~15-20°C below the approximate melting point found in the rapid scan.[5]

-

Set a slow heating ramp rate of 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.

-

Observe the sample through the magnified viewfinder.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts into a transparent liquid.[5]

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure the results are consistent.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical parameter in drug development, directly influencing a compound's dissolution rate and bioavailability.[7] For synthetic applications, solubility data dictates solvent choice, reaction concentration, and purification strategies. The "shake-flask" method, conducted to equilibrium, remains the gold standard for determining thermodynamic solubility.[8]

Trustworthiness: The reliability of this protocol hinges on ensuring that equilibrium has been reached and that the solid and liquid phases are cleanly separated before analysis.[9] Temperature control is paramount, as solubility is highly temperature-dependent.

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Preparation:

-

Prepare a series of vials with a fixed volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH).

-

Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a saturated solution.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or agitator set to a physiologically relevant temperature, such as 37 ± 1°C.[10]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours).[11] The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately separate the liquid from any remaining microscopic solid by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[12]

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

-

-

Reporting:

-

Calculate the original concentration in the saturated solution and report the solubility in units of mg/mL or mol/L at the specified temperature and pH.

-

Perform a minimum of three replicate determinations.[10]

-

Caption: Workflow for Equilibrium Solubility Determination.

Acidity Constant (pKa) Determination

Expertise & Experience: As a dicarboxylic acid, this compound has two ionizable protons, and thus two distinct pKa values. These values are essential for predicting the compound's charge state at a given pH. This is fundamental to understanding its behavior in biological systems, as the charge state affects membrane permeability, receptor binding, and solubility.[7] Potentiometric titration is a robust and widely used method for pKa determination.[13]

Trustworthiness: This protocol's accuracy relies on precise pH measurement with a calibrated pH meter and the slow, stepwise addition of titrant to allow for equilibrium at each point.[14] The pKa is derived from the half-equivalence point, where pH = pKa, a direct application of the Henderson-Hasselbalch equation when the concentrations of the acid and its conjugate base are equal.[15]

Experimental Protocol: Potentiometric Titration

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Accurately prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water.[14] A constant ionic strength can be maintained by adding a background electrolyte like 0.15 M KCl.[14]

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the acid solution into a beaker with a magnetic stir bar.[14]

-

If desired, acidify the solution with a small amount of 0.1 M HCl to a starting pH of ~2 to ensure both carboxylic acids are fully protonated.[14]

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure both deprotonation events are captured.[14]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[16]

-

Identify the two equivalence points, which appear as the steepest inflection points on the curve. Let these volumes be Veq1 and Veq2.

-

Determine the two half-equivalence points:

-

V_half-eq1 = Veq1 / 2

-

V_half-eq2 = Veq1 + (Veq2 - Veq1) / 2

-

-

The pKa values are the pH values at these half-equivalence points.[15]

-

pKa₁ = pH at V_half-eq1

-

pKa₂ = pH at V_half-eq2

-

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

University of Missouri-St. Louis. Experiment 1 - Melting Points. [Link]

-

Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. [Link]

-

Oreate AI Blog. (2023). How to Determine Pka from Titration Curve. [Link]

-

Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. [Link]

-

Klotz, et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

University of Washington. Determination of pKa's from titration curves. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Succinic Acid as a Pharmaceutical Excipient. [Link]

-

University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. nbinno.com [nbinno.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. materialneutral.info [materialneutral.info]

- 12. nanopartikel.info [nanopartikel.info]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to 2-(3-Bromophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Bromophenyl)succinic acid, a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively available in published literature, this guide synthesizes information from analogous compounds and general chemical principles to offer valuable insights for its application in research and development. The guide covers nomenclature, physicochemical properties, a proposed synthesis protocol, expected reactivity, and safety considerations.

Introduction

This compound belongs to the class of arylsuccinic acids, which are recognized as important intermediates in the synthesis of a variety of organic molecules.[1] The presence of a bromine atom on the phenyl ring and two carboxylic acid functionalities provides multiple reaction sites, making it a valuable scaffold for creating diverse chemical libraries. Its utility is particularly noted in the development of novel therapeutic agents, including anti-inflammatory and anticancer drugs, as well as in the formulation of specialized polymers and resins.[2] This guide aims to consolidate the available information and provide a practical resource for professionals working with this compound.

Chemical Identity and Structure

-

IUPAC Name: 2-(3-bromophenyl)butanedioic acid

-

Synonyms: (3-Bromophenyl)succinic acid

-

CAS Number: 69006-89-9

-

Molecular Formula: C₁₀H₉BrO₄

-

Molecular Weight: 273.08 g/mol

The structure of this compound, featuring a succinic acid moiety attached to a brominated phenyl ring at the meta position, is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Succinic Acid (for comparison) | Source |

| Appearance | Off-white solid | White, odorless crystalline solid | [2] |

| Boiling Point | 365.6 °C at 760 mmHg | 235 °C (decomposes) | [1] |

| Melting Point | > 175 °C (decomposed) | 185-190 °C | [1] |

| Flash Point | 174.9 °C | 206 °C | [1] |

| Density | 1.691 g/cm³ | 1.564 g/cm³ | [1] |

| Refractive Index | 1.608 | Not applicable (solid) | [1] |

| Solubility | Data not available | Soluble in water, slightly soluble in ethanol | [3] |

| pKa₁ | Data not available | 4.2 | [4] |

| pKa₂ | Data not available | 5.6 | [4] |

The presence of the lipophilic bromophenyl group is expected to decrease the water solubility of this compound compared to succinic acid. The electron-withdrawing nature of the bromine atom may also slightly increase the acidity (lower the pKa) of the carboxylic acid groups compared to the unsubstituted phenylsuccinic acid.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and effective method for the preparation of arylsuccinic acids involves the alkylation of arylacetonitriles with salts of chloroacetic acid, followed by hydrolysis.[1]

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process starting from 3-bromophenylacetonitrile.

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a General Procedure for Arylsuccinic Acids)

Step 1: Synthesis of 3-Cyano-3-(3-bromophenyl)propanoic acid

-

To a solution of 3-bromophenylacetonitrile in dimethylformamide (DMF), add potassium chloroacetate and powdered potassium hydroxide.

-

The reaction is expected to be exothermic. Maintain the temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-cyano-3-(3-bromophenyl)propanoic acid.

-

Purify the crude product by recrystallization.

Step 2: Hydrolysis to this compound

-

Reflux the 3-cyano-3-(3-bromophenyl)propanoic acid obtained in the previous step with a strong mineral acid (e.g., concentrated HCl) in water.

-

Continue heating until the hydrolysis of the nitrile to a carboxylic acid and the amide intermediate is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity and Applications

This compound possesses three primary sites for chemical modification: the two carboxylic acid groups and the carbon-bromine bond on the aromatic ring.

Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties can undergo typical reactions of this functional group, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form mono- or di-esters.

-

Amidation: Reaction with amines, often activated by coupling agents, to form mono- or di-amides.

-

Reduction: Reduction to the corresponding diol using strong reducing agents like lithium aluminum hydride.

-

Anhydride Formation: Intramolecular dehydration, potentially upon heating, to form the corresponding cyclic anhydride.

These reactions are fundamental to its use as a building block in the synthesis of pharmaceuticals and polymers.[2]

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

The ability to perform these transformations makes this compound a valuable intermediate for creating complex molecular architectures.

Figure 3: Potential reaction pathways for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Four protons on the phenyl ring are expected to appear as complex multiplets in the range of 7.0-8.0 ppm.

-

Methine Proton (-CH-): The proton on the chiral carbon adjacent to the phenyl ring is expected to be a multiplet, likely in the range of 3.5-4.5 ppm.

-

Methylene Protons (-CH₂-): The two diastereotopic protons of the methylene group will likely appear as two separate multiplets or a complex multiplet in the range of 2.5-3.5 ppm.

-

Carboxylic Acid Protons (-COOH): Two broad singlets are expected at a downfield shift, typically >10 ppm, which are exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons (-C=O): Two signals are expected in the range of 170-180 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (120-145 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

-

Methine Carbon (-CH-): One signal is expected in the range of 40-50 ppm.

-

Methylene Carbon (-CH₂-): One signal is expected in the range of 30-40 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 272 and 274 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of water (H₂O), carboxyl groups (COOH), and cleavage of the succinic acid chain.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of succinic acid and related brominated aromatic compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

In case of skin contact: Wash with plenty of soap and water.[3]

-

If inhaled: Move person into fresh air.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and materials science. While a comprehensive set of experimental data is not currently available in the public domain, this technical guide provides a solid foundation for its handling, synthesis, and application by leveraging data from analogous compounds and established chemical principles. Further research to fully characterize this compound would be a valuable contribution to the scientific community.

References

-

Wikipedia. (n.d.). Succinic acid. [Link]

-

AB Chemicals Inc. (n.d.). 2-(3-bromophenyl)butanedioic acid. MOLBASE. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

Sources

2-(3-Bromophenyl)succinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)succinic Acid

Executive Summary

This compound is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a bromophenyl substituent on a succinic acid backbone, makes it a valuable building block for synthesizing complex bioactive molecules and specialty polymers.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a principal focus on the Stobbe condensation. We will explore the underlying reaction mechanisms, offer a rationale for experimental choices, and present a detailed, step-by-step protocol. Furthermore, an alternative synthetic strategy via arylacetonitrile alkylation is discussed and compared. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the successful synthesis and application of this important compound.

Introduction: Significance and Applications

This compound, with the chemical formula C₁₀H₉BrO₄, is an aromatic dicarboxylic acid that has garnered significant attention as a versatile research chemical.[1] Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The carboxylic acid moieties allow for the formation of amides, esters, and other derivatives, while the bromo-substituent on the phenyl ring is amenable to a variety of cross-coupling reactions, enabling further molecular elaboration.

The primary applications of this compound are found in:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[2] The bromophenyl group can be used as a handle to modulate the pharmacological profile of a drug candidate, potentially enhancing its efficacy and selectivity.[1]

-

Organic Synthesis: Chemists utilize this compound as a foundational element for constructing more intricate molecular frameworks.[2][3]

-

Materials Science: The dicarboxylic acid structure is suitable for polymerization reactions, making it a monomer for specialty polymers and resins with potentially enhanced thermal or mechanical properties.[1][4]

Given its importance, a robust and scalable synthesis is paramount. This guide will focus on providing the technical details necessary for its efficient laboratory preparation.

Retrosynthetic Analysis and Key Strategies

The synthesis of arylsuccinic acids like this compound can be approached through several disconnection strategies. The most logical C-C bond formations involve connecting the aryl group to the succinic acid backbone. Two prominent and effective strategies emerge from this analysis:

-

The Stobbe Condensation Approach: This involves a condensation reaction between an aromatic aldehyde (3-bromobenzaldehyde) and a succinic ester (e.g., diethyl succinate). This is often a highly reliable method for creating the initial carbon skeleton.[5][6]

-

The Arylacetonitrile Alkylation Approach: This strategy begins with an arylacetonitrile (3-bromophenylacetonitrile) which is alkylated using a haloacetic acid ester, followed by hydrolysis.[3]

This guide will primarily detail the Stobbe condensation due to its efficiency and the common availability of the starting materials.

Primary Synthesis Pathway: The Stobbe Condensation

The Stobbe condensation is a powerful variant of the aldol condensation that occurs between a succinic ester and a ketone or aldehyde in the presence of a strong base to yield an alkylidene succinic acid or its corresponding half-ester.[7][8] This reaction is particularly effective because an irreversible saponification of a lactone intermediate drives the reaction to completion.[5][6]

Mechanistic Overview

The synthesis of this compound via this route is a two-stage process: first, the Stobbe condensation to form an intermediate, followed by catalytic hydrogenation to yield the final saturated product.

The mechanism for the initial condensation proceeds as follows:

-

Enolate Formation: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of diethyl succinate to form a stabilized enolate.[6]

-

Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[6]

-

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular attack on one of the ester carbonyls, forming a five-membered γ-lactone intermediate and displacing an ethoxide ion. This step is a key feature of the Stobbe condensation.[5]

-

Ring Opening: The displaced ethoxide (or another base molecule) deprotonates the remaining α-hydrogen, leading to the elimination and opening of the lactone ring. This step is essentially irreversible and results in the formation of a stable carboxylate salt of the alkylidene succinic acid half-ester.[5][6]

-

Acidification: Subsequent workup with acid protonates the carboxylate to yield the mono-ester product, (E/Z)-2-(3-bromobenzylidene)-3-(ethoxycarbonyl)propanoic acid.

The second stage involves the reduction of the carbon-carbon double bond of the intermediate, typically via catalytic hydrogenation, to afford the target this compound.

// Nodes Start [label="Diethyl Succinate +\n3-Bromobenzaldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Enolate [label="Succinate Enolate", style=filled, fillcolor="#F1F3F4"]; Aldol [label="Aldol Adduct\n(Alkoxide)", style=filled, fillcolor="#F1F3F4"]; Lactone [label="γ-Lactone Intermediate", style=filled, fillcolor="#F1F3F4"]; Product_Salt [label="Carboxylate Salt\n(Half-Ester)", style=filled, fillcolor="#F1F3F4"]; Product_Acid [label="Alkylidene Succinic Acid\nHalf-Ester", style=filled, fillcolor="#F1F3F4"]; Final_Product [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="1. Base (t-BuOK)\nDeprotonation"]; Enolate -> Aldol [label="2. Attack on Aldehyde"]; Aldol -> Lactone [label="3. Intramolecular\nCyclization (Lactonization)"]; Lactone -> Product_Salt [label="4. Base-induced\nRing Opening (Irreversible)"]; Product_Salt -> Product_Acid [label="5. Acid Workup"]; Product_Acid -> Final_Product [label="6. H₂, Pd/C\n(Reduction)"]; } axdot Caption: Stobbe condensation workflow for synthesis.

Rationale for Experimental Choices

-

Base: Potassium tert-butoxide is often preferred over sodium ethoxide. Its bulky nature minimizes competing side reactions, such as Claisen condensation, and its high basicity ensures efficient enolate formation.[6] It is used in at least stoichiometric amounts as it is consumed during the reaction.[5]

-

Solvent: Anhydrous tert-butanol is the solvent of choice when using potassium tert-butoxide, as it is the conjugate acid of the base and will not interfere with the reaction. The use of anhydrous solvents is critical to prevent quenching of the base and enolate.

-

Temperature: The initial reaction is often started at room temperature and may be gently heated to ensure completion. The exothermicity of the base addition and condensation should be managed.

-

Hydrogenation Catalyst: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the reduction of carbon-carbon double bonds under mild conditions (e.g., atmospheric pressure of H₂).

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the intermediate after step 6 and the final product after step 11, with characterization confirming their structures, validates the procedure.

Stage 1: Stobbe Condensation

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, dissolve potassium tert-butoxide (1.1 equivalents) in 200 mL of anhydrous tert-butanol. Stir until a clear solution is obtained.

-

Addition of Reactants: A mixture of 3-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) is prepared. This mixture is added dropwise to the stirred solution of the base over 30 minutes. An increase in temperature may be observed.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (approx. 82°C) and maintained for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: The mixture is cooled to room temperature, and the bulk of the tert-butanol is removed under reduced pressure. The resulting residue is dissolved in 150 mL of water. This aqueous solution is extracted with diethyl ether (2 x 50 mL) to remove any unreacted starting materials. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.

-

Product Collection: The precipitated product, the alkylidene succinic acid half-ester, is collected by vacuum filtration, washed with cold water, and dried.

Stage 2: Catalytic Hydrogenation and Hydrolysis

-

Setup for Hydrogenation: The dried intermediate from Stage 1 is dissolved in 150 mL of ethanol in a suitable hydrogenation vessel. 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%) is carefully added.

-

Hydrogenation: The vessel is flushed with hydrogen gas, and the reaction is stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for laboratory scale) at room temperature for 12-24 hours, or until TLC indicates the complete disappearance of the starting material.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol.

-

Hydrolysis: The combined filtrate is transferred to a round-bottom flask. A solution of sodium hydroxide (2.5 equivalents) in 50 mL of water is added. The mixture is heated to reflux for 4-6 hours to saponify the ester.

-

Final Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether, then acidified with concentrated HCl to pH 1-2. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and recrystallized from a water/ethanol mixture to yield an off-white solid.[1]

Data Presentation

Table 1: Reagent Quantities for Synthesis (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |

|---|---|---|---|---|

| 3-Bromobenzaldehyde | 185.02 | 0.10 | 1.0 | 18.5 g |

| Diethyl Succinate | 174.20 | 0.12 | 1.2 | 20.9 g (20.1 mL) |

| Potassium tert-butoxide | 112.21 | 0.11 | 1.1 | 12.3 g |

| 10% Pd/C | - | - | ~0.05 | ~1.0 g |